Tilisolol

Overview

Description

Tilisolol is a pharmaceutical compound known for its beta-blocking properties. It is primarily used in the treatment of hypertension and certain cardiac conditions. The compound is a non-selective beta-adrenergic blocking agent, which means it inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors. This action helps in reducing heart rate and blood pressure .

Preparation Methods

The synthesis of Tilisolol involves several steps:

Methanolysis of Phthalic Anhydride: This step produces Methyl hydrogen phthalate.

Schotten-Baumann Amidation: Methyl sarcosinate is used to form Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate.

Intramolecular Lactamization: Sodium methoxide is used to produce Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate.

Lye Saponification and Decarboxylation: This step yields 4-hydroxy-2-methylisoquinolin-1(2H)-one.

Treatment with Epichlorhydrin: This produces 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one.

Opening of the Oxirane Ring: tert-Butylamine is used to complete the synthesis of this compound.

Chemical Reactions Analysis

Tilisolol undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Reagents such as sodium methoxide, epichlorhydrin, and tert-butylamine are commonly used in the synthesis and modification of this compound.

Scientific Research Applications

Tilisolol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in the study of beta-adrenergic blocking agents and their synthesis.

Biology: this compound is used to study the effects of beta-blockers on biological systems, particularly in cardiovascular research.

Medicine: The compound is used in clinical research to evaluate its efficacy and safety in the treatment of hypertension and angina pectoris.

Industry: This compound is used in the pharmaceutical industry for the development of beta-blocking medications

Mechanism of Action

Tilisolol exerts its effects through a dual mechanism:

Beta-Blockade: It inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, reducing heart rate and myocardial contraction force. This leads to a decrease in cardiac output and blood pressure.

Vasodilation: this compound also blocks alpha-1 adrenergic receptors in vascular smooth muscle, causing vasodilation and further reducing blood pressure.

Comparison with Similar Compounds

Tilisolol is compared with other beta-blockers such as propranolol and arotinolol:

Propranolol: A non-selective beta-blocker without vasodilatory properties.

Arotinolol: A beta-blocker with additional alpha-blocking properties, similar to this compound.

Similar compounds include:

- Propranolol

- Arotinolol

- Timolol

Biological Activity

Tilisolol is a beta-blocking agent that exhibits unique biological activities, primarily through its vasodilatory properties and partial agonist activity at beta-adrenergic receptors. This compound has been studied for its effects on cardiovascular health, particularly in the context of hypertension and coronary circulation. The following sections will explore its mechanisms of action, efficacy in clinical settings, and relevant case studies.

Vasodilatory Effects

this compound has been shown to induce vasodilation in coronary arteries through an ATP-sensitive potassium (K) channel opening mechanism. A study conducted on mongrel dogs demonstrated that this compound reduced coronary vascular resistance (CVR) without significantly affecting coronary artery diameter at lower doses. However, at a higher dose (8 mg/kg), it significantly increased coronary artery diameter, indicating a dose-dependent vasodilatory effect .

Partial Agonist Activity

In addition to its vasodilatory properties, this compound exhibits partial agonist activity at beta-2 adrenergic receptors. This characteristic may contribute to its overall cardiovascular effects, potentially enhancing its therapeutic profile in treating conditions like hypertension .

Efficacy in Clinical Studies

A comprehensive review of partial agonist beta-blockers indicated that this compound effectively lowers both systolic and diastolic blood pressure, although the evidence quality varied due to small sample sizes across studies .

Case Studies

- Coronary Vasodilation : In a controlled study involving dogs, this compound was compared to propranolol and arotinolol. The results indicated that while both propranolol and arotinolol increased CVR, this compound decreased it significantly, highlighting its potential as a safer alternative for managing coronary artery conditions .

- Ocular Delivery : Research on O-palmitoyl this compound, an amphiphilic prodrug of this compound, showed enhanced ocular bioavailability and retention time in the cornea and aqueous humor following topical administration. This suggests potential applications for this compound in treating ocular diseases .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it has been associated with photo-induced cutaneous reactions when used alongside photosensitizing agents. Clinicians should monitor patients for such adverse effects during treatment .

Properties

IUPAC Name |

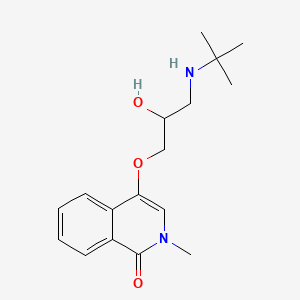

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUMMQUXMYOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043846 | |

| Record name | Tilisolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-71-6 | |

| Record name | Tilisolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilisolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilisolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILISOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.